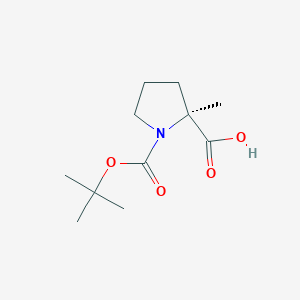
Boc-3,5-Diiodo-D-tyrosine
Descripción general
Descripción
Boc-3,5-Diiodo-D-tyrosine is an intermediate in the synthesis of 3,3’,5-Triiodo-D-thyronine . It has a molecular formula of C14H17I2NO5 and a molecular weight of 533.10 . The compound appears as an off-white to light brown powder .
Synthesis Analysis
The synthesis of Boc-3,5-Diiodo-D-tyrosine involves several steps. It is prepared via iodization of iodine monochloride . The optimal conditions for iodization of iodine monochloride include a volume ratio of acetic acid solvent to iodine monochloride of 8:1, a mole ratio of iodine monochloride to L-tyrosine of 3.6:1, and a reaction temperature of 60 °C . Under these conditions, the yield of 3,5-diiodo-L-tyrosine can reach up to 90% .Molecular Structure Analysis
The IUPAC name of Boc-3,5-Diiodo-D-tyrosine is (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid . Its InChI key is NYPYHUZRZVSYKL-SSDOTTSWSA-N . The compound’s structure includes a carboxylic acid group, an amino group, and two iodine atoms attached to the phenyl ring .Physical And Chemical Properties Analysis
Boc-3,5-Diiodo-D-tyrosine has a melting point of > 177 °C (dec.) and a boiling point of 410.5 °C at 760 mmHg . It has a predicted density of 2.405 g/cm3 . The compound is recommended to be stored at 2-8 °C .Aplicaciones Científicas De Investigación
-
General Use
- Application Summary : Boc-3,5-Diiodo-D-Tyrosine is a type of organic reagent . It’s used in proteomics research , which is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application can vary widely depending on the specific experiment or study being conducted. Generally, it would be used in the synthesis of peptides or proteins in a laboratory setting .
- Results or Outcomes : The outcomes can also vary widely, but the use of this compound can aid in the understanding of protein structures and functions, which is fundamental to understanding biological processes .
-
Specific Application
- Application Summary : Boc-3,5-diiodo-L-tyrosine N-hydroxysuccinimide ester is used in the synthesis of peptides and peptide fragments, such as analogs of α-factor, the Saccharomyces cerevisiae tridecapeptide mating pheromone .
- Methods of Application : This compound is used in peptide synthesis, likely as a building block to construct larger peptide chains .
- Results or Outcomes : The use of this compound can result in the successful synthesis of peptide analogs, which can be used to study biological processes, such as mating in yeast .
-
Synthesis of 3,3’,5-Triiodo-D-thyronine
- Application Summary : Boc-3,5-Diiodo-D-tyrosine is used as an intermediate in the synthesis of 3,3’,5-Triiodo-D-thyronine . 3,3’,5-Triiodo-D-thyronine, also known as T3, is a thyroid hormone that plays crucial roles in regulating metabolic processes in the body .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis protocol. Generally, it would be used in a laboratory setting under controlled conditions .
- Results or Outcomes : The use of this compound can aid in the synthesis of T3, which can then be used in various research applications, including studies on metabolism, development, and differentiation .
-
Synthesis of Fluorescent Unnatural Amino Acids
- Application Summary : Boc-3,5-Diiodo-D-tyrosine is used as a reactant in the synthesis of fluorescent unnatural amino acids bearing stilbene or vinylene backbones .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis protocol. Generally, it would be used in a laboratory setting under controlled conditions .
- Results or Outcomes : The use of this compound can aid in the synthesis of fluorescent unnatural amino acids, which can then be used in various research applications, including studies on protein structure and function .
-
Synthesis of 3,3’,5-Triiodo-D-thyronine
- Application Summary : Boc-3,5-Diiodo-D-tyrosine is used as an intermediate in the synthesis of 3,3’,5-Triiodo-D-thyronine . 3,3’,5-Triiodo-D-thyronine, also known as T3, is a thyroid hormone that plays crucial roles in regulating metabolic processes in the body .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis protocol. Generally, it would be used in a laboratory setting under controlled conditions .
- Results or Outcomes : The use of this compound can aid in the synthesis of T3, which can then be used in various research applications, including studies on metabolism, development, and differentiation .
-
Synthesis of Fluorescent Unnatural Amino Acids
- Application Summary : Boc-3,5-Diiodo-D-tyrosine is used as a reactant in the synthesis of fluorescent unnatural amino acids bearing stilbene or vinylene backbones .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis protocol. Generally, it would be used in a laboratory setting under controlled conditions .
- Results or Outcomes : The use of this compound can aid in the synthesis of fluorescent unnatural amino acids, which can then be used in various research applications, including studies on protein structure and function .
Safety And Hazards
When handling Boc-3,5-Diiodo-D-tyrosine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
(2R)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUIJSMDTYBOLW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388346 | |
| Record name | Boc-3,5-Diiodo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3,5-Diiodo-D-tyrosine | |
CAS RN |
214630-08-7 | |
| Record name | Boc-3,5-Diiodo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)











